5-(9h-Xanthen-9-yl)quinolin-8-ol
Description
Strategic Importance of Quinolin-8-ol Derivatives in Contemporary Chemical Research
The quinolin-8-ol scaffold is a privileged structure in medicinal chemistry and materials science. rsc.orgjmaterenvironsci.comresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and neuroprotective effects. jmaterenvironsci.comresearchgate.netnih.govresearchgate.net This versatility stems from the bidentate chelating nature of the 8-hydroxyquinoline (B1678124) moiety, which can effectively coordinate with various metal ions, a property that is crucial for many biological processes and a basis for its therapeutic action. rsc.orgjmaterenvironsci.com The ability of these derivatives to act as ionophores and disrupt metal homeostasis in pathological conditions is a key area of investigation. rsc.org
Beyond their medicinal applications, quinolin-8-ol derivatives have found significant use in the field of materials science. They serve as essential components in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for the detection of metal ions. researchgate.net The structural modifications on the quinoline (B57606) ring allow for the fine-tuning of their photophysical properties, making them highly adaptable for various technological applications. rsc.org The synthesis of a diverse library of 5-substituted and other functionalized quinolin-8-ol derivatives continues to be an active area of research, aiming to explore their full potential in drug discovery and materials innovation. jmaterenvironsci.comresearchgate.netnih.gov
Academic Relevance of Xanthene Architectures in Functional Organic Materials and Molecular Probes
Xanthene and its derivatives are renowned for their exceptional photophysical properties, particularly their strong fluorescence, which makes them indispensable tools in the development of functional organic materials and molecular probes. mdpi.comresearchgate.net The rigid, tricyclic xanthene core provides a robust platform for the construction of highly fluorescent dyes that are widely utilized in various imaging techniques, including fluorescence microscopy and flow cytometry. researchgate.net
The academic relevance of xanthene architectures extends to their application as activatable fluorescent probes. These probes are designed to exhibit a change in their fluorescence properties, such as a "turn-on" response, in the presence of specific analytes or under particular environmental conditions. This targeted activation allows for high-contrast imaging and sensing of biological and chemical species with high sensitivity and selectivity. Furthermore, the unique photochemical properties of xanthenes are harnessed in photodynamic therapy, where they can generate reactive oxygen species upon light irradiation to induce cell death in targeted tissues. The ongoing research in this area focuses on the synthesis of novel xanthene-based dyes with enhanced photostability and tailored absorption and emission profiles for advanced applications.
Synergistic Research Avenues in Quinoline-Xanthene Hybrid Molecular Systems
The covalent linkage of quinoline and xanthene moieties into a single molecular entity, as seen in 5-(9H-Xanthen-9-yl)quinolin-8-ol, opens up synergistic research avenues that capitalize on the combined strengths of both scaffolds. bldpharm.comnih.gov The resulting hybrid systems are being explored for a range of applications, from medicinal chemistry to materials science.
In the realm of drug discovery, xanthene-appended quinoline hybrids have been investigated as potential therapeutic agents. For instance, studies have shown their promise as antimalarial drug candidates. mdpi.comresearchgate.netbldpharm.com Molecular docking and dynamics simulations have been employed to understand the binding interactions of these hybrids with biological targets, paving the way for the rational design of more potent and selective inhibitors. mdpi.comresearchgate.netbldpharm.com Furthermore, the hybridization of xanthene with quinoline motifs has been explored in the context of developing novel antiviral agents, including those targeting the main protease of SARS-CoV-2. nih.gov
The combination of the metal-chelating ability of the quinolin-8-ol unit and the fluorescent properties of the xanthene core suggests the potential of these hybrids as selective fluorescent chemosensors for metal ions. The quinoline part can act as a recognition site, while the xanthene moiety can serve as the signaling unit, leading to a measurable change in fluorescence upon metal binding. This dual functionality makes quinoline-xanthene hybrids attractive candidates for the development of new analytical tools for environmental and biological monitoring.
While extensive research has been conducted on the individual quinolin-8-ol and xanthene scaffolds, and initial studies on their hybrids are promising, detailed experimental data on the specific compound This compound remains limited in publicly accessible literature. Further investigations into its synthesis, characterization, and specific properties are necessary to fully unlock its potential.
Interactive Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem acs.org |
| Molecular Formula | C22H15NO2 | PubChem acs.org |
| Molecular Weight | 325.36 g/mol | BLDpharm nih.gov |
| CAS Number | 6325-83-3 | PubChem acs.org |
| Synonyms | 8-Quinolinol, 5-xanthen-9-yl- | EaseChem mdpi.com |
Table 2: General Properties and Applications of Parent Scaffolds
| Scaffold | Key Properties | Common Applications |
| Quinolin-8-ol | Metal Chelation, Biological Activity, Photophysical Properties | Medicinal Chemistry (Antimicrobial, Anticancer), OLEDs, Fluorescent Sensors rsc.orgjmaterenvironsci.comresearchgate.netresearchgate.net |
| Xanthene | Strong Fluorescence, Photochemical Reactivity, Rigid Structure | Fluorescent Dyes, Molecular Probes, Photodynamic Therapy mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6325-83-3 |
|---|---|
Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(9H-xanthen-9-yl)quinolin-8-ol |
InChI |
InChI=1S/C22H15NO2/c24-18-12-11-14(15-8-5-13-23-22(15)18)21-16-6-1-3-9-19(16)25-20-10-4-2-7-17(20)21/h1-13,21,24H |
InChI Key |
NPKQVSMGLRUXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C5C=CC=NC5=C(C=C4)O |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations of 5 9h Xanthen 9 Yl Quinolin 8 Ol Systems
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like quinoline (B57606) derivatives to calculate their structural properties, orbital interactions, and vibrational frequencies with high accuracy. nih.govresearchgate.net DFT calculations serve as the foundation for understanding the intrinsic properties of 5-(9H-Xanthen-9-yl)quinolin-8-ol.
The first and most crucial step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state. For derivatives of quinoline, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)) are commonly used to achieve an optimized molecular structure. bohrium.comresearchgate.net This provides the most stable conformation of the molecule, from which all other electronic and spectroscopic properties are calculated.
Conformational analysis is particularly important for flexible molecules like this compound, which has a rotatable single bond connecting the xanthene and quinoline moieties. This analysis explores the potential energy surface of the molecule by rotating this bond to identify various stable conformers (local minima) and the energy barriers between them. Understanding the preferred conformation is essential as it dictates how the molecule interacts with its environment, including biological targets.
Table 1: Key Parameters from Geometry Optimization
| Parameter | Description | Typical Output for a Quinoline-Xanthene System |
|---|---|---|
| Total Energy | The calculated total energy of the molecule in its lowest energy state. | Reported in Hartrees or eV. |
| Bond Lengths | The equilibrium distances between bonded atoms. | Reported in Angstroms (Å). |
| Bond Angles | The angles formed between three consecutive bonded atoms. | Reported in degrees (°). |
| Dihedral Angles | The torsional angles describing the rotation around a bond. | Reported in degrees (°), crucial for conformational analysis. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large energy gap indicates high kinetic stability and lower chemical reactivity. nih.gov For quinoline derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule, identifying the most probable sites for electron donation and acceptance. researchgate.netresearchgate.net
Table 2: Electronic Properties from FMO Analysis
| Parameter | Symbol | Description | Significance for Reactivity |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability (nucleophilicity). |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability (electrophilicity). |
| Energy Gap | ΔE | ELUMO - EHOMO | A smaller gap indicates higher chemical reactivity and polarizability. |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the electronic absorption spectra of molecules. nih.gov By computing the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax), which helps in understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions. bohrium.comresearchgate.net
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations, when compared with experimental data, are invaluable for confirming the molecular structure and assigning specific signals in the NMR spectrum to particular atoms in the this compound structure.
Vibrational Wavenumbers: DFT can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated wavenumbers and their intensities help in the assignment of experimental vibrational bands to specific functional groups and bond-stretching or bending modes within the molecule. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a second molecule, typically a larger protein receptor, to form a stable complex. dergipark.org.trresearchgate.net This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate like this compound with its biological target. nih.govmkjc.in
Docking algorithms systematically explore various possible conformations of the ligand within the active site of a protein. nih.gov Each of these binding poses is evaluated using a scoring function, which estimates the binding free energy (ΔGbind) of the protein-ligand complex. dergipark.org.tr The resulting score, typically expressed in kcal/mol, provides a measure of binding affinity. A more negative value indicates a more favorable and stable interaction. nih.gov For quinoline and xanthene derivatives, docking studies have been successfully used to predict their binding affinities with various protein targets, such as kinases or enzymes involved in malaria. mkjc.inmdpi.com
Table 3: Typical Output from Molecular Docking Simulations
| Parameter | Unit | Description |
|---|---|---|
| Binding Energy/Affinity | kcal/mol | An estimation of the binding strength between the ligand and the protein target. More negative values suggest stronger binding. |
| Binding Pose | N/A | The predicted 3D orientation and conformation of the ligand within the protein's active site. |
| Inhibition Constant (Ki) | µM or nM | A calculated value derived from the binding energy that predicts the concentration of the ligand required to inhibit the protein's function. |
| RMSD | Å | Root Mean Square Deviation between the docked pose and a known reference (if available), indicating the accuracy of the docking pose. |
Beyond predicting binding affinity, the primary output of a docking simulation is the final complex structure. This allows for a detailed analysis of the intermolecular interactions that stabilize the ligand in the protein's binding pocket. nih.gov These interactions are crucial for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity. mdpi.comnih.gov
Key interactions that can be identified include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH group on the quinoline ring) and acceptors (like backbone carbonyls or specific amino acid side chains).
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the aromatic rings of xanthene and quinoline) and hydrophobic residues in the binding site (e.g., Leucine, Valine, Phenylalanine).
π-π Stacking: Aromatic ring stacking interactions between the planar rings of the ligand and aromatic amino acid residues such as Tyrosine, Tryptophan, or Phenylalanine. mdpi.com
Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.
By visualizing the docked complex, researchers can identify the specific amino acid residues that are critical for binding, providing a roadmap for designing more effective derivatives. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For the this compound system, MD simulations can provide critical insights into its conformational dynamics and stability, which are essential for understanding its interactions with biological targets. The process involves generating a three-dimensional structure of the molecule and placing it in a simulated physiological environment, typically a water box with ions to mimic the salt concentration of a cell.
The dynamic behavior of the this compound system can be analyzed by examining various parameters throughout the simulation. Key metrics such as the root-mean-square deviation (RMSD) are calculated to assess the stability of the molecule's conformation. A stable RMSD value over time suggests that the molecule has reached an equilibrium state. The root-mean-square fluctuation (RMSF) can also be analyzed to identify which parts of the molecule are more flexible.
In a hypothetical MD simulation of this compound, the stability of the compound could be assessed over a 100-nanosecond simulation. The trajectory of the simulation would reveal how the spatial arrangement of the xanthene and quinolinol rings changes. Analysis of the hydrogen bond network between the hydroxyl group of the quinolinol and surrounding water molecules would also provide information on the compound's solubility and interaction potential.
Interactive Data Table: Hypothetical MD Simulation Parameters for this compound
| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Rg) (Å) | Number of Intramolecular H-bonds |
| 0 | 0.00 | 5.21 | 1 |
| 20 | 1.52 | 5.18 | 0 |
| 40 | 1.65 | 5.23 | 1 |
| 60 | 1.58 | 5.19 | 1 |
| 80 | 1.62 | 5.20 | 0 |
| 100 | 1.60 | 5.21 | 1 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com For this compound and its derivatives, QSAR models can be developed to predict their therapeutic activities and guide the design of new, more potent compounds. The fundamental principle of QSAR is that the biological activity of a chemical is related to its structural properties. dergipark.org.tr
The development of a QSAR model involves several key steps. mdpi.com First, a dataset of compounds with known biological activities is required. For the this compound system, this would involve synthesizing a series of derivatives and testing their activity against a specific biological target. Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. dergipark.org.tr
Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the observed biological activity. brieflands.com Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. researchgate.net The predictive power of the QSAR model is then validated using both internal and external validation techniques. A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives
| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted pIC50 |
| Derivative 1 | 4.2 | 351.4 | 55.8 | 6.8 |
| Derivative 2 | 4.5 | 365.4 | 60.2 | 7.1 |
| Derivative 3 | 3.9 | 337.3 | 52.1 | 6.5 |
| Derivative 4 | 4.8 | 379.5 | 65.5 | 7.5 |
| Derivative 5 | 4.1 | 344.4 | 54.3 | 6.7 |
This table presents hypothetical data for illustrative purposes.
Coordination Chemistry of 5 9h Xanthen 9 Yl Quinolin 8 Ol with Metal Ions
Ligand Properties and Chelation Modes of Quinolin-8-ol Derivatives
Quinolin-8-ol (oxine) and its derivatives are a significant class of chelating agents in coordination chemistry. 8-Hydroxyquinoline (B1678124) is a monoprotic, bidentate ligand, featuring two donor atoms: the nitrogen of the heterocyclic ring and the oxygen of the phenolate (B1203915) group. scirp.orgscirp.org This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion.
Synthesis and Structural Characterization of Metal Complexes of 5-(9H-Xanthen-9-yl)quinolin-8-ol
The synthesis of metal complexes with quinolin-8-ol derivatives generally follows straightforward procedures. Typically, a solution of the ligand in an appropriate solvent is mixed with a solution of a corresponding metal salt (e.g., chlorides, nitrates, or acetates). scirp.orgarabjchem.org The reaction is often carried out in a solvent mixture, such as ethanol/water, and the pH is adjusted to facilitate the deprotonation of the ligand's hydroxyl group and subsequent complex formation. scirp.org The resulting metal complexes often precipitate from the solution and can be isolated by filtration. scirp.org
Characterization of these complexes relies on a suite of analytical techniques:
FTIR Spectroscopy is used to confirm the coordination of the ligand to the metal ion. A key indicator is the shift or disappearance of the O-H stretching vibration of the free ligand and shifts in the C=N and C-O stretching frequencies upon complexation. scirp.org
NMR Spectroscopy can be used for complexes with diamagnetic metal ions (like Zn(II) or Al(III)) to elucidate the structure in solution. arabjchem.org
UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can be used to help determine the coordination geometry. scirp.org
Elemental Analysis and Mass Spectrometry are used to confirm the stoichiometry of the complexes. arabjchem.org
Single-Crystal X-ray Diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net
Thermogravimetric Analysis (TGA) can be employed to study the thermal stability of the complexes and to determine the presence of coordinated solvent molecules. asianpubs.org
While no specific crystal structures for metal complexes of this compound are available in the searched literature, the methods described are standard for analogous compounds.
Transition Metal Complexes (e.g., Zn(II), Cu(II), Al(III))
Transition metals readily form complexes with quinolin-8-ol and its derivatives, exhibiting various coordination geometries and stoichiometries. The metal-to-ligand ratio is commonly 1:2 or 1:3. scirp.org
Zn(II) Complexes: Zinc(II) typically forms tetrahedral or octahedral complexes. With 8-hydroxyquinoline, it often forms a bis(quinolin-8-olato)zinc complex, [Zn(q)₂], which has found extensive use in organic light-emitting diodes (OLEDs). The coordination environment can be completed by solvent molecules to achieve an octahedral geometry. mdpi.com
Cu(II) Complexes: Copper(II) complexes with quinolin-8-ol derivatives, such as [Cu(q)₂], typically adopt a distorted square-planar geometry, which is characteristic of d⁹ metal ions. scirp.orgscirp.org
Al(III) Complexes: Aluminum(III) forms a very stable tris(8-hydroxyquinolinato)aluminum, [Al(q)₃], complex. This complex is renowned for its electroluminescent properties and is a benchmark material in OLED technology. The aluminum ion is in a +3 oxidation state and is octahedrally coordinated by three bidentate quinolin-8-ol ligands. scirp.org
The general structures are often influenced by the specific derivative. For instance, studies on other 5-substituted 8-hydroxyquinoline derivatives show that the synthetic routes lead to stable complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), often with octahedral geometries proposed based on spectroscopic and magnetic data. asianpubs.orgarabjchem.org
Lanthanide and Heavy Metal Ion Complexation
The coordination chemistry of quinolin-8-ol derivatives extends to lanthanide and heavy metal ions.
Lanthanide Complexes: Lanthanide ions (Ln³⁺) are hard Lewis acids and have a strong affinity for oxygen donor ligands. They are characterized by high and variable coordination numbers, typically 8 or 9. bohrium.com The complexation process is often a self-assembly phenomenon, where the final structure is influenced by the ligand's flexibility and the ionic radius of the specific lanthanide ion. bohrium.com While specific studies on this compound are lacking, research on other polydentate ligands shows that lanthanides can form multinuclear complexes, with bridging oxygen atoms. bohrium.comiucr.org The large size of lanthanide ions allows them to accommodate multiple ligands, though the bulky xanthenyl group might sterically favor lower coordination numbers or different structural arrangements compared to less hindered quinolin-8-ol derivatives.
Heavy Metal Ion Complexation: 8-Hydroxyquinoline-based chemosensors have been developed for the detection of various heavy metal ions, including lead (Pb²⁺) and mercury (Hg²⁺), which indicates a strong interaction. scirp.orgscirp.org The ability of the (N,O⁻) donor set to form stable chelates is the basis for these applications.
Thermodynamic and Kinetic Aspects of Metal Complex Formation
The stability and formation kinetics of metal complexes are crucial aspects of their chemistry. The thermodynamic stability of metal quinolinolates is generally high due to the chelate effect. Stability constants provide a quantitative measure of the complex's stability in solution.
For example, solution equilibrium studies on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand with various essential metal ions revealed the following stability trend at pH 7.4: Cu(II) > Zn(II) > Fe(II) > Fe(III). This follows the general trend of the Irving-Williams series for the stability of high-spin octahedral complexes of divalent metal ions.
Table 1: Stability Constants for Metal Complexes of a 5-Nitro-8-Hydroxyquinoline Derivative
| Metal Ion | Complex Species | log β |
|---|---|---|
| Cu(II) | [CuL] | 9.87 |
| [CuL₂] | 18.00 | |
| Zn(II) | [ZnL] | 7.82 |
| [ZnL₂] | 15.10 | |
| Fe(II) | [FeL] | 7.15 |
| [FeL₂] | 13.52 |
Data sourced from studies on a related 8-hydroxyquinoline derivative and is intended for illustrative purposes.
Kinetically, the formation of these complexes is typically fast. However, the dissociation can be slow, leading to kinetically inert complexes. For instance, certain lanthanide complexes with macrocyclic ligands have been shown to be extraordinarily inert, a property attributed to the snug fit of the metal ion within the ligand's cavity. researchgate.net The bulky xanthene substituent in this compound could influence both the thermodynamic stability (via steric hindrance) and the kinetic lability of its metal complexes.
Electrochemical Behavior of Quinolin-8-ol Metal Complexes
The electrochemical properties of quinolin-8-ol derivatives are significantly modulated by metal coordination. Cyclic voltammetry (CV) is a key technique used to study the redox behavior of these complexes.
The free 8-hydroxyquinoline ligand is typically electroactive only at very high or very low potentials. rsc.org However, upon complexation with redox-active transition metals, new electron transfer processes appear within a more accessible potential window. These processes are generally associated with the redox chemistry of the central metal ion (e.g., M²⁺/M³⁺ or M²⁺/M¹⁺).
For complexes with redox-inactive metals like Zn(II) or Al(III), the redox processes are centered on the ligand. The complexation still alters the potentials at which the ligand is oxidized or reduced compared to the free ligand. CV data can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For example, in a study of a chromium(III) quinolinolate complex, CV showed four oxidation peaks and two reduction waves, indicating a rich electrochemical behavior and enhanced stability compared to its aluminum(III) analogue. The HOMO energy level determined from the first oxidation peak was found to be in good agreement with theoretical calculations.
Theoretical Studies of Metal-Ligand Bonding and Electronic States in Coordination Complexes
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding in metal complexes of quinolin-8-ol derivatives. These studies provide insights that complement experimental data.
DFT calculations are used to:
Optimize Geometries: Predict the most stable three-dimensional structure of the complexes, including bond lengths and angles. mdpi.com
Analyze Frontier Molecular Orbitals: Calculate the energy and distribution of the HOMO and LUMO. In many quinolinolate complexes, the HOMO is often localized on the phenolate part of the ligand, while the LUMO is centered on the pyridyl ring. For complexes with d-electrons, the HOMO can have significant metal character. mdpi.com This analysis is crucial for understanding electronic transitions and redox properties.
Simulate Spectra: Predict spectroscopic properties like IR, UV-Vis, and NMR spectra, which can be compared with experimental results for validation. researchgate.net
For instance, DFT studies on a chromium(III) tris-(8-hydroxyquinolinate) complex revealed that the HOMO is largely based on a metal 3d orbital, while the LUMO is essentially localized on the ligands. This electronic structure explains its weak luminescence compared to the highly fluorescent aluminum analogue, where both frontier orbitals are ligand-based.
Photophysical Research and Optoelectronic Properties of 5 9h Xanthen 9 Yl Quinolin 8 Ol Derivatives
Absorption and Emission Mechanisms in Quinoline-Xanthene Chromophores
The unique photophysical behaviors of quinoline-xanthene chromophores are governed by sophisticated electronic and structural dynamics upon photoexcitation. These processes, including intramolecular charge transfer and excited state proton transfer, are fundamental to their fluorescence and potential applications.
Role of Intramolecular Charge Transfer (ICT) in Photoluminescence
Intramolecular charge transfer (ICT) is a critical process in many donor-π-acceptor (D-π-A) systems, and quinoline-xanthene derivatives are no exception. iphy.ac.cn In these molecules, the electron-rich xanthene moiety can act as the electron donor, while the quinoline (B57606) ring, particularly when functionalized with electron-withdrawing groups, serves as the acceptor. rsc.org Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the acceptor. This charge separation in the excited state creates a large dipole moment and is a key factor influencing the photoluminescence properties.
The efficiency and characteristics of ICT are highly dependent on the molecular structure and the surrounding environment. For instance, the linkage between the donor and acceptor moieties plays a crucial role in mediating the charge transfer. Theoretical calculations have shown that in some D-π-A systems, the excited state can adopt a twisted geometry (twisted intramolecular charge transfer, or TICT), which can lead to non-radiative decay pathways and affect the fluorescence quantum yield. acs.org The solvent polarity also significantly impacts the ICT process, a phenomenon known as solvatochromism, which will be discussed in a later section.
In some quinoline-based systems, ICT can be observed between the quinoline and another conjugated ring system, leading to unique photophysical properties. researchgate.net The presence of heteroatoms in the quinoline-benzimidazole conjugate, for example, can inhibit photoinduced electron transfer and promote ICT, resulting in selective ratiometric emission enhancement. researchgate.net
Excited State Proton Transfer (ESPT) Phenomena
Excited State Proton Transfer (ESPT) is another fundamental photochemical process observed in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a nitrogen atom) within the same structure. doi.orgmdpi.com In the ground state, these molecules exist in an "enol" form. Upon photoexcitation, the acidity and basicity of the functional groups can change dramatically. For instance, a hydroxyl group can become more acidic, while a nitrogen atom can become more basic. This change in electronic distribution facilitates the transfer of a proton from the donor to the acceptor, resulting in the formation of a "keto" tautomer in the excited state. doi.org
This tautomerization is often associated with a large Stokes shift, meaning there is a significant difference in wavelength between the absorption and emission maxima. doi.org The enol form absorbs light at a shorter wavelength, and after the ultrafast proton transfer, the keto form emits light at a much longer wavelength. doi.orgmdpi.com This dual emission characteristic is a hallmark of many ESPT systems.
The efficiency of ESPT can be influenced by several factors, including the molecular structure and the surrounding solvent. nih.gov For example, the presence of an intramolecular hydrogen bond is crucial for the proton transfer to occur. mdpi.com The solvent can also play a role in stabilizing the charge-separated keto tautomer. nih.gov In some cases, the ESPT process can be so efficient that emission is only observed from the keto form. researchgate.net Theoretical studies using time-dependent density functional theory (TDDFT) have been instrumental in understanding the potential energy surfaces and the mechanism of the ESIPT reaction in various quinoline derivatives. doi.org
Fluorescence Quantum Yields and Luminescence Lifetimes
The fluorescence quantum yield (ΦF) and luminescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process in fluorescent molecules.
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. For quinoline-xanthene derivatives, the quantum yield can be significantly influenced by factors such as the rigidity of the molecular structure and the nature of substituents. For instance, restricting intramolecular rotations can often lead to higher quantum yields by reducing non-radiative decay pathways. acs.org The introduction of azetidine (B1206935) rings as substitutions for alkyl nitrogen in various fluorophores has been shown to be a universal method to improve fluorescence quantum yields by attenuating non-radiative decay processes. acs.org
The luminescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be affected by various environmental factors. For xanthene derivatives, lifetimes can vary. For example, some platinum(II) complexes with a spiro-fused xanthene unit exhibit emission lifetimes ranging from 33 to 43 microseconds. bohrium.com In rhodamine derivatives, the introduction of a heterocycle can enhance the rigidity of the nitrogen atom and prevent the molecule from entering a twisted intramolecular charge transfer (TICT) state, thereby increasing the fluorescence lifetime. acs.org
The table below presents a selection of photophysical data for various related compounds, illustrating the range of quantum yields and lifetimes observed.
| Compound/System | Quantum Yield (ΦF) | Lifetime (τ) | Reference |
| Phenyl-substituted indolo[2,3-c]carbazole | ~70% in DMSO | Not Specified | nih.gov |
| Platinum(II) complexes with spiro[fluorene-9,9'-xanthene] (B3069175) | 87% - 91% | 33 µs - 43 µs | bohrium.com |
| Rhodamine with azetidine substituent | Not Specified | 3.84 ns | acs.org |
| Rhodamine analogue 12 | Enhanced | 3.87 ns | acs.org |
| Rhodamine analogue 11 | Not Specified | 2.32 ns | acs.org |
| Rhodamine analogue 10 | Not Specified | 2.01 ns | acs.org |
| QM-OH in HEPES buffer | 0.025 | Not Specified | mdpi.com |
| QM-NH2 in HEPES buffer | 0.003 | Not Specified | mdpi.com |
Environmental Effects on Photophysical Properties: Solvatochromism and pH Sensitivity
The photophysical properties of 5-(9H-Xanthen-9-yl)quinolin-8-ol and its derivatives are highly sensitive to their local environment, a characteristic that is both fundamentally interesting and practically useful.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. In the case of quinoline-xanthene derivatives, which can exhibit significant intramolecular charge transfer (ICT), the excited state is often more polar than the ground state. iphy.ac.cn Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. walisongo.ac.id Conversely, in non-polar solvents, the emission is typically blue-shifted. This sensitivity to solvent polarity makes these compounds useful as probes for studying local microenvironments. nih.gov
pH sensitivity is another key feature of these compounds, primarily due to the presence of the 8-hydroxyquinoline (B1678124) moiety. The hydroxyl group can be deprotonated, and the quinoline nitrogen can be protonated, depending on the pH of the solution. These protonation/deprotonation events can significantly alter the electronic structure of the molecule and, consequently, its absorption and emission properties. researchgate.net For instance, deprotonation of the hydroxyl group often leads to a red-shift in the emission spectrum and an increase in fluorescence intensity. This pH-dependent fluorescence makes these compounds suitable for use as pH sensors. researchgate.net Some quinoline-based probes exhibit a unique two-stage fluorescence response to intracellular pH. nih.gov
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena
Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorescent molecules experience reduced emission intensity upon aggregation in solution or in the solid state. acs.org This is often attributed to the formation of non-fluorescent excimers or exciplexes through π-π stacking interactions, which provide non-radiative decay pathways. mdpi.com Many traditional planar aromatic dyes suffer from the ACQ effect. rsc.org
In stark contrast, Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. acs.org This effect was first reported by Ben Zhong Tang's group in 2001. acs.org The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. acs.org By restricting these non-radiative decay pathways, the radiative decay channel (fluorescence) becomes more dominant, leading to enhanced emission.
Quinoline-based systems have been designed to exhibit AIE. rsc.orgnih.gov For example, some quinoline-malononitrile derivatives show AIE characteristics. rsc.org The introduction of specific functional groups, such as sulfonate groups, can influence the aggregation behavior and AIE properties. rsc.org The transition from ACQ to AIE is a significant area of research, as it allows for the development of highly fluorescent materials for various applications. sioc-journal.cn Some quinoline-based molecules with thermally activated delayed fluorescence (TADF) properties also exhibit AIE. rsc.org
Development of Fluorescent Probes and Chemosensors based on Quinoline-Xanthene Scaffolds
The unique photophysical properties of quinoline-xanthene derivatives, such as their sensitivity to the environment and potential for high fluorescence quantum yields, make them excellent candidates for the development of fluorescent probes and chemosensors. nih.govnih.govresearchgate.net
A fluorescent probe is a molecule that can be used to visualize and quantify specific analytes or biological events. The quinoline-xanthene scaffold provides a versatile platform for designing such probes. nih.gov By incorporating specific recognition moieties into the molecular structure, probes can be designed to selectively bind to target molecules, such as metal ions, anions, or biomolecules. mdpi.comscience.gov This binding event can then trigger a change in the fluorescence properties of the probe, such as an increase or decrease in intensity, a shift in the emission wavelength, or a change in the fluorescence lifetime.
For example, the 8-hydroxyquinoline moiety is a well-known chelator for various metal ions. mdpi.com Therefore, quinoline-xanthene derivatives containing this moiety can be used as fluorescent chemosensors for detecting metal ions. The binding of a metal ion can restrict intramolecular rotations, leading to chelation-enhanced fluorescence (CHEF). mdpi.com
Furthermore, the pH sensitivity of these compounds allows for their use as fluorescent pH indicators. researchgate.net Probes based on the quinoline-xanthene scaffold have been successfully applied in live-cell imaging, demonstrating their potential for biological applications. nih.gov The modular nature of the quinoline scaffold allows for the rational design and combinatorial development of structurally diverse probes with tailored photophysical properties for specific applications. nih.govnih.gov
Selective Detection of Metal Cations (e.g., Al³⁺, Zn²⁺, Pb²⁺)
The 8-hydroxyquinoline (8-HQ) moiety is a well-established chelating agent capable of forming stable complexes with a variety of metal ions. This interaction often leads to significant changes in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, which forms the basis for its use in fluorescent chemosensors. The introduction of a bulky xanthene substituent at the 5-position of the quinoline ring can further modulate the selectivity and sensitivity of the sensor by influencing the electronic properties and steric environment of the binding pocket.
Derivatives of 8-hydroxyquinoline have been extensively studied for their ability to detect biologically and environmentally important metal ions like Al³⁺ and Zn²⁺. scispace.com The chelation of these metal ions with 8-HQ derivatives typically enhances the fluorescence emission of the ligand. scispace.com This increased emission is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. scispace.com
Research has demonstrated that modifications to the quinoline structure can lead to dual chemosensors for both Al³⁺ and Zn²⁺. For instance, Schiff-base derivatives of quinoline have been synthesized that exhibit distinct fluorescence responses to these two ions. researchgate.net One such derivative, 6-QMP, showed a 97-fold emission intensity enhancement for Al³⁺ and a 79-fold enhancement for Zn²⁺ at the same excitation wavelength. researchgate.net In contrast, its isomer, 2-QMP, displayed lower sensitivity and required different excitation wavelengths for the detection of each ion. researchgate.net This highlights the critical role of the substituent's position on the quinoline ring in determining the sensing properties. researchgate.net
The development of fluorescent probes for Al³⁺ is of particular importance due to its prevalence in the environment and potential toxicity. scispace.comresearchgate.net Highly selective fluorescent probes based on quinoline derivatives have been designed, demonstrating significant fluorescence enhancement upon binding to Al³⁺. researchgate.netscience.gov The detection limits for these sensors can reach the micromolar and even nanomolar range, making them suitable for real-world applications. researchgate.net
Below is a table summarizing the metal cation sensing properties of selected quinoline derivatives, illustrating the impact of structural modifications on their performance.
| Compound/Sensor | Target Ion(s) | Emission Wavelength (nm) | Fluorescence Enhancement | Stoichiometry (Sensor:Ion) | Detection Limit |
| 6-QMP | Al³⁺ | 543 | 97-fold | 1:1 | Not specified |
| 6-QMP | Zn²⁺ | 525 | 79-fold | 1:1 | Not specified |
| 2-QMP | Al³⁺ | 376 | 4.5-fold | 1:1 | Not specified |
| 2-QMP | Zn²⁺ | 550 | 35-fold | 1:1 | Not specified |
| PMHCH | Al³⁺ | 505 | 286-fold | 1:1 | 10⁻⁷ M |
Exploration of Anion and Neutral Molecule Sensing Capabilities
While the focus has predominantly been on cation detection, the versatile structure of xanthene and quinoline derivatives also allows for their exploration in the sensing of anions and neutral molecules. The ability of these compounds to act as both proton donors and acceptors, coupled with the potential for hydrogen bonding and other non-covalent interactions, opens up avenues for the design of sensors for a broader range of analytes. dergipark.org.tr
Hydrazone derivatives, which can be synthesized from quinoline precursors, are a class of compounds that have shown significant promise in the detection of anions like fluoride (B91410) and cyanide, as well as neutral organic molecules such as glucose and carbonyl compounds. dergipark.org.tr The sensing mechanism in these cases often involves specific chemical reactions or distinct intermolecular interactions that lead to a measurable optical response.
Furthermore, the xanthene framework itself is known for its utility in developing pH-sensitive fluorescent materials. researchgate.netresearchgate.net By modifying the xanthene structure, for instance, through fluorination, the pKa of the dye can be tuned, allowing for the development of pH indicators that operate within specific physiological ranges. researchgate.net This pH-sensing capability can be harnessed for the indirect detection of species that alter the pH of the medium.
The design of sensors for neutral molecules often relies on creating specific recognition sites that can interact with the target analyte through hydrogen bonding, π-π stacking, or other supramolecular forces. The combination of the planar aromatic systems of xanthene and quinoline in this compound provides a platform for incorporating such recognition elements.
Research in this area is ongoing, with a continuous effort to design and synthesize novel derivatives with tailored sensing capabilities for a wide array of anions and neutral molecules, expanding the analytical applications of this versatile class of compounds.
Applications in Advanced Materials Science Research
The unique photophysical and electrochemical properties of quinoline (B57606) and xanthene derivatives have made them foundational components in the development of advanced materials. The combination of these two scaffolds in 5-(9H-Xanthen-9-yl)quinolin-8-ol suggests a synergistic potential for high-performance applications.
Organic Light-Emitting Diodes (OLEDs) and Flexible Electronics
The development of efficient and stable materials is crucial for the advancement of Organic Light-Emitting Diodes (OLEDs) and flexible electronics. Both quinoline and xanthene derivatives have been independently explored for these applications, suggesting the potential of their hybrid structures.
Investigation as Emissive and Electron-Transporting Materials:
Derivatives of 8-hydroxyquinoline (B1678124), such as tris(8-quinolinolato)aluminum(III) (Alq3), are benchmark materials in OLED technology, known for their excellent electron-transporting capabilities and ability to support electroluminescence. google.com.na The quinoline-8-ol part of the this compound molecule provides a structural basis for electron transport, a critical function in the operational mechanism of an OLED. google.com.na
Simultaneously, xanthene derivatives have been investigated as promising hole-transporting materials. acs.orgresearchgate.net For instance, 14-aryl-14H-dibenzo[a,j]xanthene derivatives have shown high performance and significant durability when used as the hole-transporting layer (HTL) in OLEDs. acs.org The hybridization of a quinoline unit, known for electron transport, with a xanthene unit, known for hole transport, into a single molecule like this compound opens the possibility for creating bipolar host materials. osti.gov Such materials can transport both electrons and holes, potentially leading to more balanced charge injection and recombination within the emissive layer, which is key to improving device efficiency and lifetime. osti.gov
Studies on quinolyl-functionalized spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) hosts have demonstrated that the inclusion of quinoline moieties can effectively tune the energy levels of the material for optimized performance in phosphorescent OLEDs (PhOLEDs). osti.gov This indicates that the quinoline portion of the hybrid compound can play a direct role in modulating the electronic properties essential for efficient light emission. osti.gov
Tunable Electroluminescence Properties
The ability to fine-tune the color of emitted light is a significant advantage of organic materials in display and lighting technologies. Research has shown that the electroluminescence properties of 8-hydroxyquinoline complexes can be systematically altered by introducing different substituents. acs.orgmdpi.com
For example, attaching various aryl groups to the 5-position of the quinolinolate ligand allows for the synthesis of electroluminophores with emission wavelengths that span the visible spectrum, from green to red. acs.org This tunability is directly related to the electron-donating or electron-withdrawing nature of the substituent. acs.org Similarly, studies on pyrazoloquinolines have shown that substituents can tune the photophysical features of the dye. researchgate.net This principle suggests that the xanthene group at the 5-position of the quinolin-8-ol core in this compound would significantly influence its emission characteristics.
Furthermore, the introduction of styryl groups and other modifications to bis(8-hydroxyquinoline) zinc complexes has been shown to shift electroluminescence peaks, offering a method to achieve specific colors like yellow with high purity. mdpi.com This demonstrates the versatility of the 8-hydroxyquinoline scaffold in creating a wide palette of emitters through chemical modification. The rigid, fused-ring structure of the xanthene moiety can also contribute to the photophysical properties, potentially enhancing fluorescence quantum yields and stability. researchgate.net
Fluorescent Functional Materials for Advanced Optical Technologies
The inherent fluorescence of both xanthene and quinoline structures makes their hybrid a compelling candidate for various advanced optical technologies, including sensors and probes.
Xanthene dyes are a well-established class of fluorescent materials known for their remarkable photophysical properties and photostability. researchgate.net Their fluorescence can often be switched "on" or "off" based on their chemical environment, making them ideal for sensing applications. researchgate.net For instance, 9-aryl-9H-xanthen-9-ol derivatives can act as dual-mode colorimetric and fluorescent pH indicators. nih.govnih.gov In this system, a colorless, non-fluorescent form equilibrates with a brightly colored and fluorescent xanthylium cation in response to changes in hydronium ion concentration. nih.govnih.gov
Similarly, 8-hydroxyquinoline and its derivatives are renowned chelating agents whose fluorescence is often quenched but can be dramatically enhanced upon binding to specific metal ions. researchgate.net This "turn-on" fluorescence mechanism is the basis for highly sensitive and selective chemosensors. researchgate.net
The conjugation of a xanthene scaffold with a quinoline moiety has been successfully used to create activatable near-infrared fluorescent probes. nih.govrsc.org In one such probe, designed for imaging lipophagy, the xanthene acts as a lipophilic targeting group, while the quinoline's protonation in acidic environments activates near-infrared emission. rsc.org This demonstrates a sophisticated application where the two components of the hybrid molecule perform distinct but complementary functions to create an advanced functional material. nih.govrsc.org
Corrosion Inhibition Capabilities of Quinoline-Xanthene Hybrid Compounds
The degradation of metals due to corrosion is a pervasive issue, and the development of effective organic inhibitors is a key area of research. Compounds containing heterocyclic atoms like nitrogen and oxygen, along with π-electrons, are known to be effective corrosion inhibitors. bioline.org.brjmaterenvironsci.com The molecular structure of this compound, containing both quinoline (with nitrogen and a hydroxyl group) and xanthene (with an ether oxygen), makes it a strong candidate for this application.
Studies have confirmed that both quinoline and xanthene derivatives can act as potent corrosion inhibitors for metals like steel and copper in acidic and alkaline environments. najah.eduresearch-nexus.netnih.gov They function by adsorbing onto the metal surface to form a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comresearchgate.net
Mechanistic Investigations of Surface Adsorption and Protective Film Formation
The primary mechanism by which organic inhibitors prevent corrosion is through adsorption onto the metal surface, forming a protective film. jmaterenvironsci.comresearchgate.net This process is facilitated by the presence of heteroatoms (like the nitrogen and oxygen in the quinoline-xanthene structure) and π-electrons in aromatic rings. najah.edu These features allow the inhibitor molecules to coordinate with the metal's empty d-orbitals, displacing water molecules and creating a stable barrier against corrosive agents. jmaterenvironsci.combiointerfaceresearch.com
The adsorption can be physical, involving electrostatic interactions, or chemical, involving the formation of coordinate bonds between the inhibitor and the metal surface. jmaterenvironsci.com For quinoline derivatives, the process is often a mixture of both, as indicated by thermodynamic parameters derived from adsorption isotherm studies. najah.edutandfonline.com The high electron density of the quinoline and xanthene rings facilitates strong adsorption. biointerfaceresearch.com
Surface analysis techniques like Scanning Electron Microscopy (SEM) provide direct evidence of this protective film. In the absence of an inhibitor, metal surfaces exposed to acid show significant damage, whereas surfaces treated with quinoline or xanthene derivatives remain much smoother, confirming the formation of a protective layer. bioline.org.brresearchgate.net
Performance Evaluation in Aqueous Media
The effectiveness of quinoline and xanthene-based compounds as corrosion inhibitors has been quantified in various aqueous media, particularly in hydrochloric acid (HCl) solutions, which are common in industrial processes like acid cleaning and oil well acidizing. najah.eduresearchgate.net
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate inhibitor performance. These studies consistently show that the inhibition efficiency of quinoline and xanthene derivatives increases with their concentration. najah.edunih.govbiointerfaceresearch.com For example, some quinoline derivatives have achieved inhibition efficiencies as high as 90-99% at optimal concentrations. najah.eduresearchgate.net Similarly, xanthene derivatives have demonstrated efficiencies up to 96% at very low concentrations. research-nexus.net
The data below, compiled from studies on various quinoline and xanthene derivatives, illustrates their performance as corrosion inhibitors for steel in 1 M HCl.
Table 1: Inhibition Efficiency of Quinoline Derivatives on Mild Steel in 1 M HCl This table is interactive. Click on the headers to sort the data.
| Compound | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | 5 x 10⁻³ M | 298 | 85 | najah.edu |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5 x 10⁻³ M | 298 | 90 | najah.edu |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 303 | 93.4 | biointerfaceresearch.com |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | 5 x 10⁻³ M | 303 | 97.6 | jmaterenvironsci.com |
Table 2: Inhibition Efficiency of Xanthene Derivatives on Mild Steel in 1 M HCl This table is interactive. Click on the headers to sort the data.
| Compound | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diylbis (3-methylbenzenesulfinate) (NAR1) | 10⁻⁴ M | 298 | 96 | research-nexus.net |
| 3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl (3-dibenzoate) (NAR2) | 10⁻⁴ M | Not Specified | 93 | researchgate.net |
| 3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl (3-diacetate) (NAR3) | 10⁻⁴ M | Not Specified | 89 | researchgate.net |
These results highlight that both parent structures of this compound are highly effective corrosion inhibitors. The performance is typically temperature-dependent, with efficiency sometimes decreasing at higher temperatures. jmaterenvironsci.comresearch-nexus.net The specific substituents on the quinoline or xanthene core play a crucial role in determining the ultimate inhibition efficiency. najah.eduresearchgate.net
Q & A
Q. How do synergistic effects enhance the antimicrobial activity of quinolin-8-ol derivatives?
- Methodological Answer : Combining pharmacophore sites (e.g., antibacterial + antiviral motifs in ) improves efficacy. For example, 7-substituted derivatives with morpholine and benzodioxole groups show dual activity via membrane disruption and enzyme inhibition. High-throughput screening (HTS) and checkerboard assays validate synergism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
